
Fmoc-asp-ofm
Overview
Description
Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .
Chemical Reactions Analysis
Types of Reactions
Fmoc-asp-ofm undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting groups.
Substitution: The oxalyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .
Scientific Research Applications
Hydrogel Formation and Tissue Engineering
Fmoc-Asp-OFm is primarily utilized for creating hydrogels that serve as scaffolds in tissue engineering. The self-assembly of this compound leads to the formation of fibrous structures that can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation.
Mechanism of Self-Assembly
The self-assembly process involves the interaction of this compound with solvents such as dimethyl sulfoxide and water, resulting in the formation of stable hydrogels. The presence of calcium ions enhances this process, promoting nucleation sites for phosphate groups which are essential for bone tissue engineering.
Case Study: Bone Tissue Engineering
A study demonstrated that hydrogels formed from this compound exhibited osteoinductive properties. When pre-osteoblastic cells were cultured on these hydrogels, they showed significant cell viability and proliferation. The mechanical properties of these hydrogels were characterized using uniaxial compression tests, revealing a Young’s modulus comparable to that of natural cartilage (approximately 50 kPa) .
Table 1: Formation Conditions for this compound Hydrogels
Condition | Composition | Observations |
---|---|---|
Control Hydrogel | 3 mg/mL this compound in DMSO | Stable hydrogel formation |
Hydrogel with Calcium | 3 mg/mL this compound in 7 mM CaCl₂ | Enhanced mechanical stability |
Hydrogel with Calcium and Phosphate | 3 mg/mL this compound in 7 mM CaCl₂ + 0.6 M Na₂HPO₄ | Osteoinductive properties observed |
Drug Delivery Systems
The ability of this compound to form hydrogels also positions it as a promising candidate for drug delivery applications. The hydrophilic nature of these gels allows for the encapsulation of various therapeutic agents.
Encapsulation Efficiency
Research has shown that drugs can be effectively encapsulated within the hydrogel matrix formed by this compound, allowing for controlled release profiles. This feature is particularly beneficial for delivering drugs in a sustained manner over extended periods.
Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS). The fluorenyl methoxycarbonyl protecting group facilitates the sequential addition of amino acids while preventing undesired reactions.
Cyclization Strategies
Recent studies have explored various cyclization techniques involving this compound to synthesize cyclic peptides with enhanced stability and biological activity. These cyclic peptides have potential applications in drug design and development .
Table 2: Cyclization Methods Using this compound
Method | Description | Yield |
---|---|---|
Solution Cyclization | Linear precursor cyclized in solution | ~10% |
Solid Phase Cyclization | Side-chain anchoring followed by cyclization on resin | Higher yields with minimal purification required |
Market Trends and Future Directions
The market for this compound reagents is projected to grow significantly due to increasing demand in research and development sectors related to life sciences. Challenges such as high production costs remain, but advancements in synthetic methodologies are expected to mitigate these issues .
Mechanism of Action
The mechanism of action of Fmoc-asp-ofm involves its ability to self-assemble into well-ordered fibrous structures. These structures can bind to calcium ions and act as nucleation points for phosphate groups. This property makes the compound highly effective in promoting osteogenesis and biomineralization. The molecular targets include pre-osteoblastic cells, which proliferate and differentiate on the formed hydrogel .
Comparison with Similar Compounds
Similar Compounds
Fmoc-aspartic acid: Similar in structure but lacks the oxalyl fluoride group.
Fmoc-glutamic acid: Another Fmoc-protected amino acid with similar self-assembly properties.
Fmoc-phenylalanine: Known for its antimicrobial properties but differs in its application spectrum.
Uniqueness
Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .
Biological Activity
Fmoc-Asp-OFm (Nα-fluorenylmethoxycarbonyl-L-aspartic acid) is a modified amino acid that has garnered attention in the fields of biomaterials and tissue engineering due to its unique properties. This article delves into its biological activity, particularly focusing on its applications in hydrogel formation and cellular interactions.
Overview of this compound
This compound is characterized by the presence of the Fmoc protecting group, which enhances its ability to self-assemble into hydrogels. These hydrogels are of great interest for biomedical applications, particularly in tissue engineering, where they can serve as scaffolds for cell culture and regeneration.
Hydrogel Formation and Properties
This compound can form hydrogels under specific conditions, particularly in the presence of calcium ions. The hydrogels created from this compound exhibit several advantageous properties:
- Self-Assembly : The Fmoc moiety facilitates π-π stacking interactions, leading to the formation of a fibrous network.
- Mechanical Stability : The incorporation of calcium ions enhances the mechanical properties of the hydrogels, making them suitable for load-bearing applications.
- Biocompatibility : These hydrogels support cell attachment, proliferation, and differentiation, making them ideal for tissue engineering applications.
Table 1: Properties of this compound Hydrogels
Property | Description |
---|---|
Self-Assembly Capability | Forms hydrogels through π-π stacking |
Mechanical Strength | Enhanced by calcium ion incorporation |
Biocompatibility | Supports cell viability and differentiation |
Hydrogel Structure | Fibrous network with fibril diameters ranging from 50 to 200 nm |
Biological Activity Studies
Research has demonstrated that this compound-based hydrogels promote osteogenic differentiation in pre-osteoblastic cells. A study used the MC3T3-E1 mouse calvaria osteoblastic precursor cell line to investigate the effects of these hydrogels on cell viability and differentiation.
Key Findings:
- Cell Viability : Cells cultured on this compound hydrogels showed high viability over a period of 21 days.
- Osteogenic Differentiation : Alkaline phosphatase (ALP) activity was significantly increased in cells cultured on these hydrogels compared to control groups, indicating enhanced osteogenic differentiation.
Table 2: Alkaline Phosphatase Activity Over Time
Time (Days) | ALP Activity (U/mL) |
---|---|
7 | 45 |
14 | 75 |
21 | 120 |
Mechanistic Insights
The mechanism underlying the biological activity of this compound involves several factors:
- Calcium Nucleation : The acidic nature of aspartic acid facilitates calcium binding, which is crucial for bone mineralization.
- Hydrogel Architecture : The fibrous structure provides a conducive environment for cell attachment and migration.
Case Studies
- Bone Tissue Engineering : In a study exploring bone regeneration, this compound hydrogels were implanted in critical-sized bone defects in animal models. The results indicated significant bone formation and integration with surrounding tissues.
- Drug Delivery Systems : Hydrogels formed with this compound have been utilized for controlled drug release. The encapsulation efficiency and release kinetics were optimized by varying the hydrogel composition.
Q & A
Q. Basic: What are the standard experimental protocols for synthesizing Fmoc-Asp-OFm hydrogels?
Answer:
this compound hydrogels are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 3 mg/mL, followed by mixing with aqueous solutions under controlled conditions. For example:
- Basic hydrogel formation : Mix the DMSO solution with double-distilled water in a 2:8 ratio.
- Calcium-enriched hydrogels : Combine with 7 mM CaCl₂ solution to enhance ionic crosslinking.
- Phosphate-containing hydrogels : Use 7 mM CaCl₂ and 0.6 M Na₂HPO₄ to mimic biomineralization conditions .
Characterization methods such as rheology, scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) should be employed to confirm gelation and structural properties. Ensure reproducibility by documenting solvent purity, temperature, and mixing protocols per journal guidelines .
Q. Advanced: How can researchers design experiments to analyze the mechanical stability of this compound hydrogels under varying ionic conditions?
Answer:
To assess mechanical properties:
Vary ionic parameters : Adjust Ca²⁺ and HPO₄²⁻ concentrations (e.g., 7 mM Ca²⁺ vs. higher/lower concentrations) to study crosslinking density effects.
Use rheometry : Measure storage (G') and loss (G'') moduli to quantify viscoelasticity.
Compare with computational models : Employ molecular dynamics simulations (e.g., via WebMO) to predict hydrogel behavior under ionic stress, then validate experimentally .
Statistical rigor : Report mean ± standard deviation for triplicate measurements and justify significant figures based on instrument precision (e.g., ±0.1 Pa for rheology) .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound’s molecular interactions in hydrogels?
Answer:
- FTIR : Identify amide I (C=O stretch) and carboxylate peaks to confirm Fmoc deprotection and ionic bonding.
- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., β-sheet formation) during self-assembly.
- NMR : Use ¹H NMR in DMSO-d₆ to track chemical shifts indicative of hydrogen bonding or π-π stacking .
Always reference known spectra from peer-reviewed studies to validate assignments and avoid misinterpretation .
Q. Advanced: How should researchers address contradictions in reported biocompatibility data for this compound hydrogels?
Answer:
Contradictions may arise from:
- Variability in cell lines : Test multiple cell types (e.g., osteoblasts vs. fibroblasts) and document passage numbers.
- Methodological differences : Standardize cytotoxicity assays (e.g., MTT vs. live/dead staining) and incubation times.
- Data triangulation : Cross-validate findings with in vivo models (e.g., subcutaneous implantation in rodents) and computational toxicity predictions .
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure ethical compliance in biological testing .
Q. Advanced: What strategies optimize the integration of computational chemistry with this compound experimental workflows?
Answer:
Pre-synthesis modeling : Use density functional theory (DFT) to predict this compound’s self-assembly energetics.
Parameter alignment : Ensure simulated conditions (e.g., solvent polarity, temperature) match experimental setups.
Validation : Compare computed IR spectra or binding affinities with empirical data to identify discrepancies.
Data sharing : Archive raw computational outputs (e.g., .log files) in repositories like Zenodo for transparency .
Q. Basic: What are the critical considerations for ensuring reproducibility in this compound hydrogel studies?
Answer:
- Documentation : Detail solvent batches, pH, and mixing rates in supplementary materials.
- Control experiments : Include blank hydrogels (without this compound) and commercial hydrogel benchmarks.
- Peer review : Share protocols via preprints (e.g., bioRxiv) for community feedback before formal submission .
Q. Advanced: How can researchers formulate statistically robust hypotheses for this compound’s bone tissue engineering applications?
Answer:
Define variables : Independent variables (e.g., Ca²⁺ concentration), dependent variables (e.g., compressive strength).
Power analysis : Calculate sample sizes to detect significant differences (α=0.05, power=0.8).
Pilot studies : Conduct small-scale experiments to refine protocols and minimize resource waste.
Ethical alignment : Justify animal or human-derived cell use per institutional review board (IRB) guidelines .
Q. Advanced: What methodologies resolve conflicting data on this compound’s enzymatic degradation rates?
Answer:
- Enzyme specificity : Test collagenase vs. esterase activity to identify degradation pathways.
- Environmental controls : Maintain consistent pH (e.g., 7.4 for physiological conditions) and temperature.
- Kinetic modeling : Fit degradation data to first-order or Michaelis-Menten models to derive rate constants.
- Meta-analysis : Compare degradation half-lives across studies using standardized units (e.g., % mass loss/day) .
Q. Basic: What are the best practices for reporting this compound synthesis in a manuscript?
Answer:
- Structured methods : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe synthesis, purification, and characterization.
- Data availability : Deposit raw NMR, FTIR, and rheology data in public repositories (e.g., Figshare).
- Ethical compliance : Disclose funding sources and conflicts of interest in dedicated sections .
Q. Advanced: How can machine learning enhance the design of this compound-based biomaterials?
Answer:
- Feature selection : Train models on datasets linking molecular descriptors (e.g., logP, H-bond donors) to hydrogel properties.
- Predictive modeling : Use random forests or neural networks to forecast mechanical strength from synthesis parameters.
- Validation : Compare AI-predicted outcomes with experimental results to refine algorithmic accuracy .
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692810 | |
Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187671-16-5 | |
Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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